BDP TR amine

Vue d'ensemble

Description

BDP TR amine is a bright borondipyrromethene dye, specifically designed for the ROX channel. Unlike ROX, this compound is highly stable to oxidation. This compound is particularly useful for conjugation with electrophilic reagents such as epoxides and activated carboxyl derivatives, as well as for enzymatic transamination reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BDP TR amine can be synthesized through a series of reactions involving borondipyrromethene derivatives. The synthesis typically involves the reaction of borondipyrromethene with an amine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require specific pH levels to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure a purity of 95% or higher .

Analyse Des Réactions Chimiques

Types of Reactions

BDP TR amine undergoes various types of chemical reactions, including:

Oxidation: this compound is highly stable to oxidation, making it suitable for various applications where oxidative stability is crucial

Substitution: The amine group in this compound allows it to react with electrophilic reagents like epoxides and activated carboxyl derivatives

Enzymatic Transamination: this compound can participate in enzymatic transamination reactions, which are essential for various biochemical applications

Common Reagents and Conditions

Common reagents used in reactions with this compound include epoxides, activated carboxyl derivatives, and various enzymes for transamination reactions. The reaction conditions often involve specific pH levels, solvents like DMSO or DMF, and controlled temperatures to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with epoxides and activated carboxyl derivatives typically result in the formation of conjugated products, while enzymatic transamination reactions yield transaminated derivatives .

Applications De Recherche Scientifique

BDP TR amine has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe for various chemical analyses and assays

Biology: Employed in imaging and sensing applications due to its strong fluorescence and photostability

Medicine: Utilized in photodynamic therapy and as a diagnostic tool for detecting various diseases

Industry: Applied in the development of fluorescent dyes for various industrial applications, including the labeling of biomolecules and the study of biochemical pathways

Mécanisme D'action

BDP TR amine exerts its effects through its strong fluorescence and photostability. The compound’s molecular structure allows it to absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum. This makes it an effective fluorescent probe for various applications. The molecular targets and pathways involved include the labeling of nucleotides, amino acids, and other low molecular weight ligands .

Comparaison Avec Des Composés Similaires

BDP TR amine is unique compared to other similar compounds due to its high stability to oxidation and strong fluorescence. Similar compounds include:

ROX (Rhodamine X): While ROX is also used for the ROX channel, it is less stable to oxidation compared to this compound

BODIPY FL: Another borondipyrromethene dye with strong fluorescence, but with different spectral properties.

Cy5 NHS ester: A fluorescent dye used for labeling biomolecules, but with different excitation and emission spectra compared to this compound.

This compound stands out due to its unique combination of stability, fluorescence, and versatility in various applications.

Activité Biologique

BDP TR amine, a compound belonging to the borondipyrromethene (BODIPY) family, is recognized for its significant fluorescent properties, making it a valuable tool in biological research. This article delves into the biological activity of this compound, focusing on its applications in biomolecule labeling, enzymatic reactions, and potential therapeutic uses.

This compound is characterized by its bright fluorescence and stability against oxidation, which enhances its utility in various biochemical applications. The compound's primary amine group facilitates conjugation with electrophilic biomolecules, such as antibodies and nucleic acids. The chemical structure enables it to function effectively in fluorescence-based assays, particularly within the ROX channel of fluorescence microscopy .

Applications in Biological Research

1. Biomolecule Labeling

This compound is primarily used for labeling biomolecules in biological assays. Its ability to conjugate with proteins and nucleic acids allows researchers to track cellular processes, including localization and interaction studies. This capability is crucial for understanding complex biological systems and can be applied in live-cell imaging techniques.

2. Enzymatic Transamination Reactions

This compound serves as a substrate in enzymatic transamination reactions. These reactions involve the transfer of amino groups between molecules, which can be studied using this compound to evaluate enzyme activity and specificity .

3. Fluorescent Probes Development

The compound's high quantum yield and brightness make it an attractive candidate for developing fluorescent probes. These probes can be utilized in various fluorescence-based detection methods, enhancing the sensitivity and accuracy of biological assays .

Case Study 1: Labeling Efficacy

In a study examining the efficacy of this compound as a labeling agent, researchers highlighted its superior performance compared to traditional fluorescent dyes. The study demonstrated that this compound provided clearer imaging results due to its enhanced stability and brightness, allowing for more accurate tracking of biomolecules within live cells.

Case Study 2: Enzyme Activity Assessment

Another investigation utilized this compound to assess enzyme activity in transamination reactions. The findings indicated that this compound could effectively participate in these reactions, providing insights into enzyme kinetics and mechanisms. This application underscores its potential role in biochemical research focused on metabolic pathways .

Comparative Analysis with Other Dyes

| Feature | This compound | Traditional Fluorescent Dyes |

|---|---|---|

| Brightness | High | Moderate |

| Stability | High (oxidation resistant) | Variable |

| Conjugation Versatility | Excellent | Limited |

| Quantum Yield | High | Variable |

Propriétés

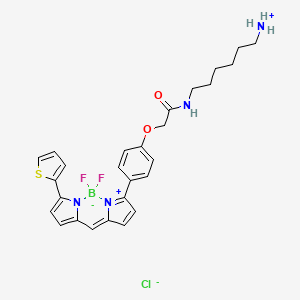

IUPAC Name |

6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29BF2N4O2S.ClH/c29-28(30)33-21(18-22-10-14-25(34(22)28)26-6-5-17-37-26)9-13-24(33)20-7-11-23(12-8-20)36-19-27(35)32-16-4-2-1-3-15-31;/h5-14,17-18H,1-4,15-16,19,31H2,(H,32,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCISRRJOISYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC[NH3+])(F)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30BClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.